3-{[2-(Morpholin-4-yl)ethyl]amino}-1-[4-(2-oxopyrrolidin-1-yl)benzyl]pyrrolidine-2,5-dione
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Overview
Description
3-{[2-(Morpholin-4-yl)ethyl]amino}-1-[4-(2-oxopyrrolidin-1-yl)benzyl]pyrrolidine-2,5-dione is a complex organic compound with potential applications in various scientific fields. This compound features a morpholine ring, a pyrrolidine ring, and a benzyl group, making it a unique structure with diverse chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-{[2-(Morpholin-4-yl)ethyl]amino}-1-[4-(2-oxopyrrolidin-1-yl)benzyl]pyrrolidine-2,5-dione typically involves multi-step organic reactions. The process may start with the preparation of the morpholine derivative, followed by the introduction of the pyrrolidine ring and the benzyl group. Common reagents used in these reactions include various amines, aldehydes, and ketones, under conditions such as reflux or catalytic hydrogenation.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity. This could include the use of continuous flow reactors, high-throughput screening of reaction conditions, and advanced purification techniques such as chromatography.
Chemical Reactions Analysis
Types of Reactions
3-{[2-(Morpholin-4-yl)ethyl]amino}-1-[4-(2-oxopyrrolidin-1-yl)benzyl]pyrrolidine-2,5-dione can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.
Substitution: Nucleophilic substitution reactions can occur at the morpholine or pyrrolidine rings.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide.
Reduction: Hydrogen gas, palladium catalyst.
Substitution: Alkyl halides, nucleophiles like amines or thiols.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols or amines.
Scientific Research Applications
3-{[2-(Morpholin-4-yl)ethyl]amino}-1-[4-(2-oxopyrrolidin-1-yl)benzyl]pyrrolidine-2,5-dione has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory and anti-cancer properties.
Industry: Used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 3-{[2-(Morpholin-4-yl)ethyl]amino}-1-[4-(2-oxopyrrolidin-1-yl)benzyl]pyrrolidine-2,5-dione involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. The exact pathways and molecular interactions are still under investigation.
Comparison with Similar Compounds
Similar Compounds
2-(1-(1-(tert-Butoxycarbonyl)piperidin-3-yl)-1H-pyrazol-4-yl)acetic acid: Used as a rigid linker in PROTAC development.
Pyrrolopyrazine derivatives: Synthesized for their biological activities.
Uniqueness
3-{[2-(Morpholin-4-yl)ethyl]amino}-1-[4-(2-oxopyrrolidin-1-yl)benzyl]pyrrolidine-2,5-dione is unique due to its combination of morpholine, pyrrolidine, and benzyl groups, which confer distinct chemical and biological properties. This makes it a valuable compound for various research and industrial applications.
Properties
Molecular Formula |
C21H28N4O4 |
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Molecular Weight |
400.5 g/mol |
IUPAC Name |
3-(2-morpholin-4-ylethylamino)-1-[[4-(2-oxopyrrolidin-1-yl)phenyl]methyl]pyrrolidine-2,5-dione |
InChI |
InChI=1S/C21H28N4O4/c26-19-2-1-8-24(19)17-5-3-16(4-6-17)15-25-20(27)14-18(21(25)28)22-7-9-23-10-12-29-13-11-23/h3-6,18,22H,1-2,7-15H2 |
InChI Key |
IGNFQXCZEPZHMJ-UHFFFAOYSA-N |
Canonical SMILES |
C1CC(=O)N(C1)C2=CC=C(C=C2)CN3C(=O)CC(C3=O)NCCN4CCOCC4 |
Origin of Product |
United States |
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